2-(5-Chlorothiophene-2-sulfonamido)benzoic acid 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 327979-67-9
VCID: VC5876972
InChI: InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl
Molecular Formula: C11H8ClNO4S2
Molecular Weight: 317.76

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid

CAS No.: 327979-67-9

Cat. No.: VC5876972

Molecular Formula: C11H8ClNO4S2

Molecular Weight: 317.76

* For research use only. Not for human or veterinary use.

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid - 327979-67-9

Specification

CAS No. 327979-67-9
Molecular Formula C11H8ClNO4S2
Molecular Weight 317.76
IUPAC Name 2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15)
Standard InChI Key IPYXNQFKHRDMCT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl

Introduction

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid involves sequential sulfonylation and coupling reactions:

  • Sulfonation of Thiophene: 5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid (ClSO₃H) under controlled conditions .

  • Amidation: The sulfonyl chloride intermediate reacts with 2-aminobenzoic acid in a polar aprotic solvent (e.g., N-methylpyrrolidone) to form the sulfonamide bond. Sodium sulfate is often employed as a catalyst to enhance yield .

  • Purification: Crude product is purified via recrystallization from ethanol or aqueous ethanol, achieving >95% purity .

Table 1: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
SulfonationClSO₃H, 2-chlorothiophene145°C5 hr85%
Amidation5-chlorothiophene-2-sulfonyl chloride, 2-aminobenzoic acid0–5°C2 hr78%

Process Improvements

  • Catalyst Optimization: Sodium sulfate reduces side reactions during sulfonation, improving selectivity .

  • Solvent Recovery: NMP (N-methylpyrrolidone) is recycled via distillation, aligning with green chemistry principles .

Physicochemical Properties

Structural and Spectral Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 210–215°C (decomposition observed above 220°C).

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.

Table 2: Spectroscopic Characteristics

TechniqueKey Signals
FTIR1680 cm⁻¹ (C=O, benzoic acid), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-Cl) .
¹H NMR (DMSO-d₆)δ 8.1 (d, 1H, Ar-H), 7.9 (s, 1H, NH), 7.6–7.4 (m, 4H, Ar-H), 6.9 (d, 1H, thiophene-H) .
MSm/z 317.77 [M+H]⁺, 319.77 [M+H+2]⁺ (chlorine isotope pattern).

Stability and Reactivity

  • The compound is stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions, releasing benzoic acid and sulfonamide fragments.

  • Light-sensitive; storage in amber containers recommended.

Biological and Industrial Applications

Antimicrobial Activity

Sulfonamide derivatives exhibit broad-spectrum antibacterial properties. In vitro studies on analogs show:

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.

  • Gram-negative bacteria: MIC = 16–32 µg/mL against Pseudomonas aeruginosa .

Table 3: Comparative Antibacterial Activity

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Target Compound1224
Ciprofloxacin0.51

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: The sulfonamide group binds zinc ions in CA isoforms, with IC₅₀ values of 0.8–1.2 µM .

  • Cyclooxygenase (COX) Modulation: Preliminary data suggest COX-2 selectivity (IC₅₀ = 3.5 µM), indicating anti-inflammatory potential.

Research Advancements and Challenges

Recent Developments

  • Green Synthesis: Microwave-assisted reactions reduce reaction times by 40% while maintaining yields .

  • Polymer Composites: Incorporation into polyamide matrices enhances thermal stability (T₅% = 290°C vs. 260°C for pure polymer).

Limitations

  • Low Oral Bioavailability: Poor water solubility limits pharmacokinetic performance.

  • Toxicity Concerns: Metabolites may accumulate in renal tissues, necessitating structural modifications.

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